1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C23H21ClFN3O3S and its molecular weight is 473.95. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Excretion
The compound is studied for its metabolism and excretion profiles in human bodies, focusing on how it is absorbed, metabolized, and eliminated. A related compound, MK-0524, serves as an example where it is primarily excreted via feces after metabolism, highlighting the importance of understanding the metabolic pathways and excretion mechanisms of similar compounds for their effective and safe use in medical treatments (Karanam et al., 2007).
Synthetic Methodologies
Research into synthetic methodologies for compounds related to 1-(4-Chlorobenzyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is crucial for developing efficient, scalable, and cost-effective synthetic routes. These studies contribute to the broader field of medicinal chemistry by providing insights into novel synthetic strategies and optimizations (Wünsch & Nerdinger, 1999).
Antiviral Potential
Exploring the antiviral potential of compounds is vital for identifying new therapeutic agents against various viral infections. A study on related tetrahydroquinolin-2-yl morpholine derivatives demonstrates significant antiviral activity, suggesting that similar compounds could be potential candidates for antiviral drug development (Selvakumar et al., 2018).
Enzyme Inhibition
Investigations into the inhibitory effects of compounds on specific enzymes are fundamental for drug discovery, especially for targeting enzymes involved in disease pathways. The binding and inhibition of phenylethanolamine N-methyltransferase (PNMT) by related compounds offer insights into designing selective enzyme inhibitors for therapeutic purposes (Grunewald et al., 2006).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O3S/c24-18-6-3-16(4-7-18)15-26-23(29)27-20-10-5-17-2-1-13-28(22(17)14-20)32(30,31)21-11-8-19(25)9-12-21/h3-12,14H,1-2,13,15H2,(H2,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRYRYQCUIYFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.